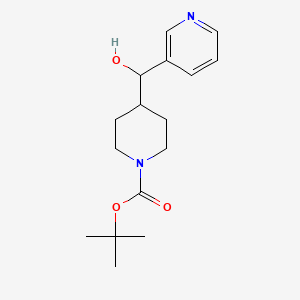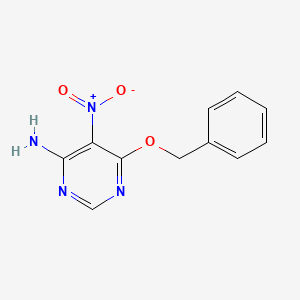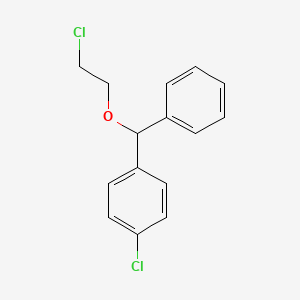
(4-Chlorodiphenyl)methyl beta-chloroethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorodiphenyl)methyl beta-chloroethyl ether is an organic compound with the molecular formula C15H14Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a 2-chloroethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Chlorodiphenyl)methyl beta-chloroethyl ether can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 1-chloro-4-(chloromethyl)benzene with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like acetone, and the mixture is heated under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of 1-chloro-4-((2-chloroethoxy)(phenyl)methyl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or recrystallization are often employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorodiphenyl)methyl beta-chloroethyl ether undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent like acetone or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of phenolic derivatives or amine-substituted benzene compounds.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
(4-Chlorodiphenyl)methyl beta-chloroethyl ether has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Chlorodiphenyl)methyl beta-chloroethyl ether involves its interaction with nucleophiles, leading to substitution reactions. The compound’s chloromethyl and 2-chloroethoxy groups are reactive sites that can undergo nucleophilic attack, resulting in the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-methylbenzene: Similar in structure but lacks the 2-chloroethoxy group.
1-Chloro-4-(chlorophenylmethyl)benzene: Similar but with a different substitution pattern on the benzene ring.
(2-Chloroethoxy)benzene: Lacks the chloromethyl group.
Uniqueness
(4-Chlorodiphenyl)methyl beta-chloroethyl ether is unique due to the presence of both chloromethyl and 2-chloroethoxy groups on the benzene ring. This dual substitution pattern imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C15H14Cl2O |
|---|---|
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
1-chloro-4-[2-chloroethoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H14Cl2O/c16-10-11-18-15(12-4-2-1-3-5-12)13-6-8-14(17)9-7-13/h1-9,15H,10-11H2 |
Clé InChI |
DCEIKCWSGSANLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


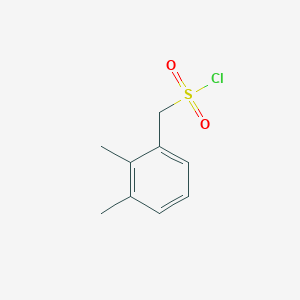
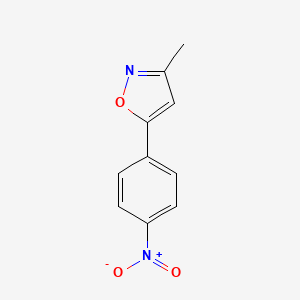
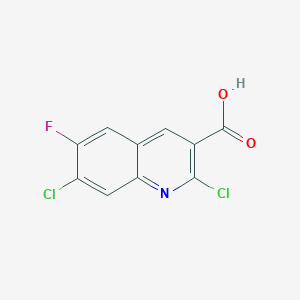
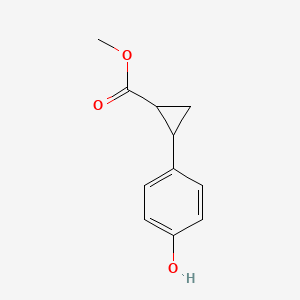
![Methyl 3-[(2-methylquinolin-4-yl)amino]benzoate](/img/structure/B8762077.png)
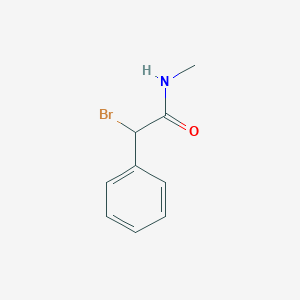
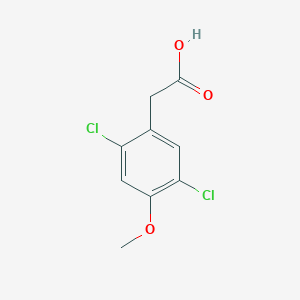
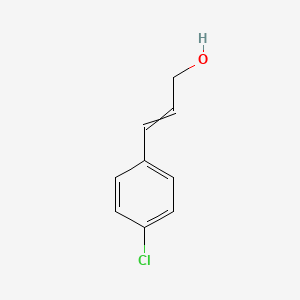
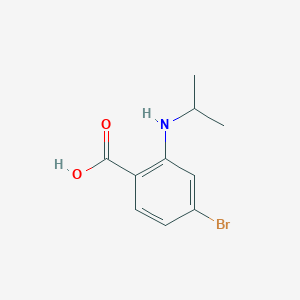
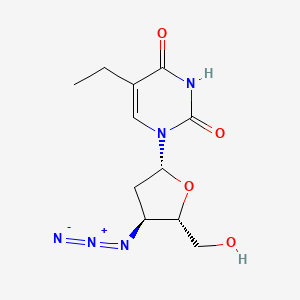
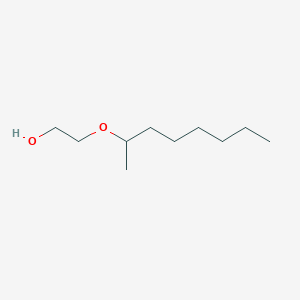
![2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B8762127.png)
